Prop-2-en-1-yl piperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 2-propen-1-yl ester is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a propenyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester typically involves the esterification of 1-piperidinecarboxylic acid with propenyl alcohol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: On an industrial scale, the production of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-propen-1-yl ester has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pipecolinic acid:
Isonipecotic acid: Another piperidine derivative with applications in organic synthesis and pharmaceutical research.
Uniqueness: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester is unique due to its propenyl ester group, which imparts distinct reactivity and functional properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
17738-04-4 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
prop-2-enyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2 |
InChI Key |
XIOHUMRSFVEJNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
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